molecular formula C11H9BrN2O3 B2398720 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid CAS No. 102118-19-4

3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid

Cat. No. B2398720
M. Wt: 297.108
InChI Key: AEZBMKGUVYPCAR-UHFFFAOYSA-N
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Description

“3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 102118-19-4 . It has a molecular weight of 297.11 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrN2O3/c12-7-1-2-9-8(5-7)11(17)14(6-13-9)4-3-10(15)16/h1-2,5-6H,3-4H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point of 218-220°C . It is a powder at room temperature .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

Research in analytical methods for determining antioxidant activity, such as the review by Munteanu and Apetrei (2021), discusses critical presentations of tests used to assess antioxidant capacity, which are crucial for evaluating potential antioxidant drugs or compounds derived from or related to quinazolin derivatives. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, could be applicable for analyzing compounds like 3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid for their antioxidant properties (Munteanu & Apetrei, 2021).

Treatment of Organic Pollutants

Husain and Husain (2007) review the application of redox mediators in the treatment of organic pollutants, indicating the potential use of quinazolin derivatives in environmental remediation. The study highlights how certain compounds can enhance the degradation efficiency of persistent organic pollutants, suggesting that research into quinazolin derivatives could explore their utility as redox mediators in such contexts (Husain & Husain, 2007).

Antioxidant Capacity Reaction Pathways

Ilyasov et al. (2020) detail the reaction pathways in the ABTS/PP Decolorization Assay of Antioxidant Capacity, providing insight into how quinazolin derivatives might interact in antioxidant assays. This research can help understand the fundamental reactions and effectiveness of quinazolin-based compounds in scavenging free radicals or acting as antioxidants (Ilyasov et al., 2020).

Pharmacological Review of Phenolic Acids

Naveed et al. (2018) offer a pharmacological review of Chlorogenic Acid (CGA), emphasizing the therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities. Although directly on CGA, this review underscores the importance of exploring similar pharmacological properties in related compounds, including quinazolin derivatives, for their potential health benefits (Naveed et al., 2018).

Synthesis of Heterocycles from Propargylic Alcohols

Mishra, Nair, and Baire (2022) discuss the synthesis of pyridines and (iso)quinolines using propargylic alcohols, highlighting synthetic strategies that could be relevant for the modification or synthesis of quinazolin derivatives. These methodologies can offer insights into developing new compounds with enhanced pharmacological activities (Mishra, Nair, & Baire, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

3-(6-bromo-4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-7-1-2-9-8(5-7)11(17)14(6-13-9)4-3-10(15)16/h1-2,5-6H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBMKGUVYPCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid

CAS RN

102118-19-4
Record name 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
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